molecular formula C13H16N2O3 B12911734 Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 62554-10-3

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12911734
CAS No.: 62554-10-3
M. Wt: 248.28 g/mol
InChI Key: QASUMVLHEFKLNM-UHFFFAOYSA-N
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Description

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-7-15(13(17)14-12(9)16)8-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASUMVLHEFKLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978138
Record name 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62554-10-3
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062554103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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